6-Amino-5-azacytidine, a derivative of azapyrimidines, has garnered significant attention in the field of medical research due to its potential therapeutic applications, particularly in cancer therapy. Azapyrimidines, including 6-azacytidine, have been studied for their cancerostatic effects and their ability to induce heritable changes in gene expression through DNA demethylation3. The interest in these compounds stems from their capacity to modulate epigenetic marks, which can lead to the reactivation of tumor suppressor genes that are often silenced in cancerous cells1.
The application of 6-azacytidine in cancer therapy is based on its ability to reactivate tumor suppressor genes that have been silenced by promoter methylation. By inducing DNA hypomethylation, these compounds can reverse epigenetic silencing and inhibit the growth of cancer cells. The selective degradation of DNMT1 by 6-azacytidine analogs like 5-aza-CdR provides an alternative approach to traditional chemotherapy, with the potential for reduced toxicity and improved patient outcomes1.
Beyond cancer therapy, 6-azacytidine has implications for cellular reprogramming. The induced alterations in chromosome structure and behavior by 6-azacytidine analogs may trigger processes that lead to changes in gene and phenotypic expression. This ability to induce heritable changes makes 6-azacytidine a valuable tool for research in epigenetics and the development of new therapeutic strategies for a variety of diseases2.
6-Azacytidine and its derivatives have also been explored for their antineoplastic activities. The chapter on azapyrimidines discusses the cancerostatic effects of these compounds, which are associated with the formation of riboside derivatives. The biological effects, including the virostatic effect and other inhibitory effects, are likely due to the differential dissociation of azapyrimidine derivatives compared to their natural analogs. This suggests that manipulating the pH of neoplastic tissues could intensify the inhibitory effects of azapyrimidine derivatives, offering a novel approach to cancer treatment3.
6-Amino-5-azacytidine is derived from 5-azacytidine, which itself is synthesized from various precursors through complex chemical processes. The compound falls under the classification of nucleoside analogs, specifically targeting DNA and RNA synthesis pathways. It is recognized for its potential in therapeutic applications, especially in oncology, due to its ability to inhibit DNA methylation and affect gene expression.
The synthesis of 6-amino-5-azacytidine involves several steps that can vary based on the chosen method. Commonly, it is synthesized from 5-azacytosine derivatives through ribosylation processes. Here are some notable methods:
The molecular structure of 6-amino-5-azacytidine can be described as follows:
The presence of these functional groups alters the electronic properties and steric configuration, impacting how the molecule interacts with biological targets.
6-Amino-5-azacytidine participates in various chemical reactions:
The mechanism by which 6-amino-5-azacytidine exerts its effects primarily involves:
The physical and chemical properties of 6-amino-5-azacytidine include:
These properties are crucial for formulating the compound into pharmaceutical preparations for clinical use.
6-Amino-5-azacytidine has several significant applications:
6-Amino-5-azacytidine (C₈H₁₃N₅O₅; MW 259.22 g/mol) is a triazine nucleoside analog characterized by the replacement of the C5 carbon in cytidine’s pyrimidine ring with nitrogen and substitution of the C6 carbonyl with an amino group. This dual modification confers unique electronic and steric properties. X-ray crystallography and NMR studies reveal a β-D-ribofuranosyl configuration with the glycosidic bond adopting the anti conformation (χCN ≈ 0°) in solution, stabilized by intramolecular hydrogen bonding between O5ʹ-H and O2 of the triazine ring [6]. The ribose ring exhibits dynamic pseudorotation, with C2ʹ-endo puckering predominating (S-conformer equilibrium constant ~2.12) [6]. This sugar pucker resembles purine nucleosides more closely than typical pyrimidine analogs, influencing its biomolecular interactions.
Table 1: Key Physicochemical Properties of 6-Amino-5-azacytidine
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₈H₁₃N₅O₅ | - |
Molecular Weight | 259.22 g/mol | - |
Melting Point | 240–242 °C (decomp.) | - |
Water Solubility | 14.71 mg/mL (56.75 mM) | 25 °C |
pKₐ (Predicted) | 13.46 ± 0.70 | - |
Dominant Sugar Pucker | C2ʹ-endo (S-type) | NMR in D₂O |
Glycosidic Bond Conformation | anti (χCN ≈ 0°) | X-ray crystallography |
The compound demonstrates greater hydrolytic stability than 5-azacytidine due to the absence of the electrophilic C6 carbonyl, which in 5-azacytidine facilitates nucleophilic attack and ring opening. However, 6-amino-5-azacytidine remains susceptible to pH- and temperature-dependent degradation. Primary degradation involves hydrolytic deamination at the C4 position, forming 6-oxo-5-azacytidine, followed by slower ring hydrolysis to ribosylguanylurea (RGU) derivatives [9]. This mirrors degradation pathways observed in parent azacytidines but proceeds at reduced rates. UHPLC-HRMS studies identify key intermediates, including a carbinolamine adduct (RT ≈ 3.6 min) and N-formyl-RGU (RGU-CHO; RT ≈ 2.9 min) [9]. Storage at 4°C in aqueous solutions (e.g., 25 mg/mL suspensions) maintains >98% purity for 48 hours, significantly extending usability compared to 5-azacytidine [9].
Synthesis typically employs a convergent strategy coupling a protected ribose donor with a modified triazine base. A validated route involves:
Table 2: Synthetic Approaches to 6-Amino-5-azacytidine
Method | Key Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Lewis Acid Glycosylation | 1. SnCl₄, DCM, 0°C → RT | ~45–65% | Direct coupling; Scalable but moderate stereoselectivity |
2. NH₃/MeOH deprotection | |||
Amidination-Cyclization | 1. Ribosyl isocyanate + N-Ethoxycarbonylguanidine | 27% | Higher regiocontrol; Multiple steps |
2. BSA cyclization | |||
3. NH₃/MeOH | |||
Enzymatic Transglycosylation | Purine nucleoside phosphorylase (PNP) + 2-Deoxyribose-1-phosphate | Not reported | Eco-friendly; Limited substrate data [8] |
6-Amino-5-azacytidine exhibits distinct biochemical and biophysical properties relative to its azanucleoside analogs:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2